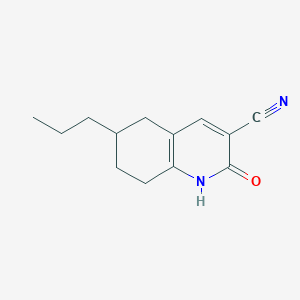

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción general

Descripción

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1267469-16-8) is a compound belonging to the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.27894 g/mol

- Structure : The compound features a hexahydroquinoline scaffold with a carbonitrile group at the 3-position and a ketone at the 2-position.

Antimicrobial Properties

Recent studies have indicated that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. For instance, research has shown that certain quinoline derivatives can inhibit bacterial growth and possess antifungal activity. The specific activity of this compound against various pathogens is still under investigation but shows promise based on related compounds' profiles .

Anti-inflammatory Effects

Hexahydroquinoline derivatives have been linked to anti-inflammatory activities. A study highlighted that compounds structurally similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways through inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Modulation : Some studies indicate that hexahydroquinoline derivatives can act as agonists or antagonists at various G protein-coupled receptors (GPCRs), potentially influencing metabolic pathways involved in inflammation and cancer progression .

- Cell Cycle Regulation : Research has suggested that related compounds may induce cell cycle arrest in cancer cell lines by modulating key regulatory proteins .

- Reactive Oxygen Species (ROS) Scavenging : The ability to reduce ROS levels has been observed in some hexahydroquinoline derivatives, which may contribute to their protective effects against oxidative stress-related diseases .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of various hexahydroquinoline derivatives in vitro against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

In Vivo Studies

In vivo models have shown that compounds similar to this compound can reduce tumor growth in xenograft models. These studies suggest a potential therapeutic role for this compound in oncology .

Comparative Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the hexahydroquinoline structure. For instance, derivatives of quinoline and oxadiazole have demonstrated significant antibacterial and antifungal activities. The compound 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is hypothesized to exhibit similar properties due to its structural characteristics.

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

-

Case Studies :

- In a study evaluating various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml . This suggests that derivatives of this compound could be explored further for their potential as new antimicrobial agents.

Anticancer Properties

The anticancer activity of compounds containing the hexahydroquinoline framework has also been investigated. These compounds may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Research Findings : A study indicated that certain structural modifications in similar compounds led to enhanced anticancer activity against various cancer cell lines . This suggests that this compound could be a promising candidate for further research in oncology.

Versatile Small Molecule Scaffold

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific therapeutic targets.

| Property | Details |

|---|---|

| Scaffold Versatility | High due to multiple functional groups |

| Potential Modifications | Alkylation, halogenation |

| Therapeutic Targets | Antimicrobial and anticancer |

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactions

The compound is synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, and nitrile-containing precursors. Key steps include:

-

Cyclocondensation : Reaction of 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with aldehydes under propanol-water conditions yields tricyclic intermediates .

-

Michael Addition-Elimination : A ternary system (ZnO/ZnCl₂/DIEA) promotes selective O-alkylation of 2-oxo-1,2-dihydropyridines to form the hexahydroquinoline core .

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| ZnO/ZnCl₂/DIEA | Dioxane | 110 | 85 | O-Benzyl |

| Ag₂O | DMF | 120 | 65 | Mixed |

| FeCl₃ | Toluene | 100 | <10 | Low |

Nitrile Reactivity

The cyano group participates in:

-

Hydrolysis : Conversion to carboxylic acid derivatives under acidic or basic conditions (e.g., H₂SO₄/H₂O at reflux) .

-

Nucleophilic Addition : Reaction with Grignard reagents to form ketones after hydrolysis .

Oxo Group Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl, forming 2-hydroxy derivatives .

-

Alkylation : Benzylation using benzyl halides (e.g., BnCl) under ZnO/ZnCl₂/DIEA yields O-benzyl-protected analogs .

Table 2: O-Benzylation Efficiency

| Benzyl Halide | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| BnCl | 1.1 equiv | 6 | 85 |

| 4-MeO-BnBr | 1.1 equiv | 8 | 78 |

| 2-NO₂-BnCl | 1.1 equiv | 12 | 62 |

Aromatic Electrophilic Substitution

The electron-rich quinoline ring undergoes:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 6-propyl substituent.

Heterocycle Functionalization

-

Diazotization : Reaction with NaNO₂/HCl forms diazonium salts, enabling coupling with phenols or amines .

-

Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 3-position .

Biological Activity-Driven Modifications

Structural analogs show antiproliferative activity, prompting reactions such as:

-

Esterification : Conversion of the nitrile to methyl ester (MeOH/H₂SO₄) enhances water solubility .

-

Amination : NH₃/EtOH introduces amino groups at the 2-position, improving target binding .

Table 3: Cytotoxicity of Modified Derivatives

| Derivative | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 3-Carboxylic Acid | 12.4 | MCF-7 |

| 2-Amino-3-CN | 8.7 | HeLa |

| O-Benzyl Protected | 23.1 | A549 |

Degradation and Stability

Propiedades

IUPAC Name |

2-oxo-6-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(16)15-12/h7,9H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGPJXPSLBUITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.